molecular formula C14H17N3O3S2 B11024461 Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11024461
M. Wt: 339.4 g/mol
InChI Key: FLPRPMBIPPPMRJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring structure Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate to form an intermediate ester. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-amine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of halogenated thiazoles.

Scientific Research Applications

Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways in which these enzymes and proteins are involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate: Used as a pharmaceutical intermediate.

    5-(5-methyl-2-phenyl-thiazol-4-yl)-3H-[1,3,4]oxadiazole-2-thione: Exhibits significant biological activity.

Uniqueness

Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its dual thiazole rings, which enhance its potential for diverse chemical reactions and biological interactions. This structural feature distinguishes it from other thiazole derivatives, providing a broader range of applications in various scientific fields.

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 2-[(4-ethyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H17N3O3S2/c1-5-9-11(21-8(4)16-9)12(18)17-14-15-7(3)10(22-14)13(19)20-6-2/h5-6H2,1-4H3,(H,15,17,18)

InChI Key

FLPRPMBIPPPMRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C(=O)OCC)C

Origin of Product

United States

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